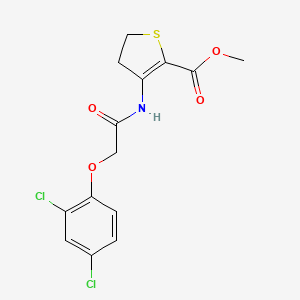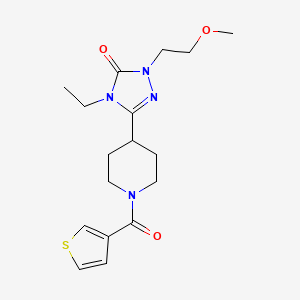
1-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a sulfonyl group attached to a piperidine ring, which is further linked to an imidazolidine-dione moiety. Such compounds are of interest in medicinal chemistry due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves the use of catalytic systems and various synthetic routes. For instance, the use of 1-methylimidazolium hydrogen sulfate with chlorotrimethylsilane has been reported as an efficient catalyst for the synthesis of dihydropyrimidinones and hydroquinazoline-diones under solvent-free conditions . Additionally, the synthesis of benzhydryl-sulfonyl piperidine derivatives involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related piperidine derivatives has been characterized using techniques such as 1H-NMR, IR, and elemental analysis . The spatial structure of methyl-substituted piperidine-spiro-imidazolidine-diones has been established from 1H and 13C NMR data . These analytical methods are crucial for confirming the structure of the synthesized compound and ensuring its purity.
Chemical Reactions Analysis
The compound's chemical reactivity can be inferred from related studies. For example, the enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines with enones or ynones has been used to create sulfamidate-fused piperidin-4-ones . This type of cycloaddition reaction could be relevant for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often influenced by their functional groups. The presence of a sulfonyl group and a piperidine ring suggests that the compound may have significant antimicrobial activity, as seen in similar sulfonamide derivatives . The bioactivity of O-substituted derivatives of sulfonamides bearing a piperidine nucleus has been evaluated against various enzymes, indicating potential for biological activity .
Aplicaciones Científicas De Investigación
Chymase Inhibition
A study by Niwata et al. (1997) focused on derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, which are nonpeptide inhibitors of human heart chymase. These compounds exhibit selective inhibition of chymase, a key enzyme in cardiovascular diseases. The study highlighted the importance of specific molecular structures for effective inhibition (Niwata et al., 1997).
Lymphocyte Function-Associated Antigen-1 Inhibition
Latli et al. (2011) reported the synthesis of potent antagonists of Lymphocyte Function-Associated Antigen-1 (LFA-1) labeled with carbon-14 and deuterium. LFA-1 is crucial in immune system function and inflammatory diseases. This research aids in drug metabolism and pharmacokinetics studies (Latli et al., 2011).
Anticancer Activity
Kumar and Sharma (2022) synthesized N-substituted indole derivatives incorporating thiazolidine-2,4-dione and evaluated their anticancer activity against human breast cancer cell lines. This research provides insights into potential cancer therapies (Kumar & Sharma, 2022).
Antimicrobial Activity
Prakash et al. (2011) synthesized thiazolidine-2,4-diones with antimicrobial properties. These compounds showed significant activity against gram-positive bacteria, indicating their potential as antibacterial agents (Prakash et al., 2011).
Antioxidant Properties
Gouda (2012) synthesized pyrazolopyridine derivatives and evaluated their antioxidant properties. Some compounds exhibited promising activities, suggesting potential therapeutic applications (Gouda, 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-15-18(22)8-5-9-19(15)30(28,29)23-12-10-16(11-13-23)24-14-20(26)25(21(24)27)17-6-3-2-4-7-17/h2-9,16H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKADKBSOSIZQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3007501.png)

![(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B3007504.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B3007505.png)
![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)

![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)


![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)

